molecular formula C10H18N4O B13624441 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide

Cat. No.: B13624441
M. Wt: 210.28 g/mol
InChI Key: WKTQSTXWOQBAHQ-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and methyl groups, and an isopropylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino and methyl groups at the 4 and 3,5 positions, respectively.

    Acylation: The final step involves the acylation of the substituted pyrazole with isopropylacetamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride

Uniqueness

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropylacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C10H18N4O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5,11H2,1-4H3,(H,12,15)

InChI Key

WKTQSTXWOQBAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)C)C)N

Origin of Product

United States

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